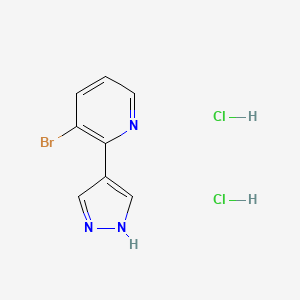

3-bromo-2-(1H-pyrazol-4-yl)pyridine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

- Targeted Kinase Inhibitors : 3-bromo-2-(1H-pyrazol-4-yl)pyridine derivatives have been explored as kinase inhibitors. Researchers investigate their potential to modulate specific kinases involved in various diseases, such as cancer and inflammation .

- Antiviral Agents : The pyrazole moiety in this compound may contribute to antiviral activity. Scientists study its effects against viral infections .

- Cross-Coupling Reactions : Researchers use 3-bromo-2-(1H-pyrazol-4-yl)pyridine as a building block in Suzuki-Miyaura and other cross-coupling reactions. These reactions enable the synthesis of diverse organic compounds .

- Ligand Design : The pyridine and pyrazole rings in this compound can serve as ligands for metal complexes. Scientists explore their coordination chemistry and applications in materials science .

- Fluorescent Probes : Researchers investigate the photophysical properties of 3-bromo-2-(1H-pyrazol-4-yl)pyridine derivatives. These compounds may find use as fluorescent probes or sensors .

- Cell Signaling Pathways : Scientists explore the effects of this compound on cellular signaling pathways. It may interact with specific proteins or receptors .

- Biological Imaging : The fluorescent properties of related pyridine derivatives make them suitable for cellular imaging studies .

Medicinal Chemistry and Drug Development

Catalysis and Organic Synthesis

Materials Science and Coordination Chemistry

Photophysics and Optoelectronics

Biological Studies

Agrochemical Research

Safety and Hazards

Mécanisme D'action

Target of Action

- The primary target of 3-bromo-2-(1H-pyrazol-4-yl)pyridine dihydrochloride is :

- This compound likely interacts with specific proteins or enzymes within cells. Further research is needed to precisely identify the role of these targets, but they may be involved in cellular signaling, metabolism, or other essential processes.

Propriétés

IUPAC Name |

3-bromo-2-(1H-pyrazol-4-yl)pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3.2ClH/c9-7-2-1-3-10-8(7)6-4-11-12-5-6;;/h1-5H,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIOIOMMBFJHNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CNN=C2)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidine-1-carboxylate](/img/structure/B2542681.png)

![1-(5-bromo-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2542685.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)

![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2542691.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2542692.png)